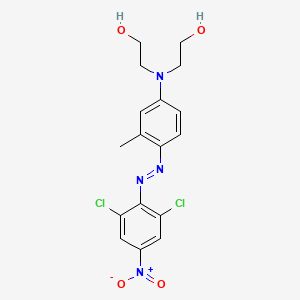![molecular formula C13H18N2O3S B11943041 benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-METHIONINAMIDE typically involves the protection of the amine group of L-methionine with a carbobenzyloxy (Cbz) group. This is achieved by reacting L-methionine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of CARBOBENZYLOXY-L-METHIONINAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
CARBOBENZYLOXY-L-METHIONINAMIDE undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The methionine side chain can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas, room temperature.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, elevated temperature.
Substitution: Alkyl halides or acyl chlorides, base (e.g., NaOH), room temperature.
Major Products Formed
Hydrogenation: L-methioninamide and benzyl alcohol.
Hydrolysis: L-methionine and benzyl carbamate.
Substitution: Various substituted methionine derivatives.
Wissenschaftliche Forschungsanwendungen
CARBOBENZYLOXY-L-METHIONINAMIDE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during the synthesis of peptides.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The primary mechanism of action of CARBOBENZYLOXY-L-METHIONINAMIDE involves the protection of amine groups through the formation of a stable carbamate linkage . This protects the amine from unwanted reactions during synthetic processes. The Cbz group can be selectively removed under specific conditions, allowing for the controlled deprotection of the amine .
Vergleich Mit ähnlichen Verbindungen
CARBOBENZYLOXY-L-METHIONINAMIDE is similar to other carbamate-protected amino acids, such as:
Uniqueness
The uniqueness of CARBOBENZYLOXY-L-METHIONINAMIDE lies in its specific use for protecting the amine group of L-methionine, which has a sulfur-containing side chain. This makes it particularly useful in the synthesis of peptides and proteins that contain methionine residues .
Eigenschaften
Molekularformel |
C13H18N2O3S |
|---|---|
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-19-8-7-11(12(14)16)15-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
InChI-Schlüssel |
VDAMAJACSSXGSV-NSHDSACASA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CSCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)


![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)




![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
